4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide
CAS No.: 896012-57-0
Cat. No.: VC4140259
Molecular Formula: C23H24N4OS
Molecular Weight: 404.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896012-57-0 |
|---|---|
| Molecular Formula | C23H24N4OS |
| Molecular Weight | 404.53 |
| IUPAC Name | N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide |
| Standard InChI | InChI=1S/C23H24N4OS/c1-17-10-12-19(13-11-17)22-25-23-27(26-22)20(16-29-23)14-15-24-21(28)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,24,28) |
| Standard InChI Key | AZVZZVLAAPAUHL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4 |
Introduction
The compound 4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)butanamide is a complex organic molecule that combines elements of thiazolo[3,2-b] triazole and amide functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of both the thiazolo[3,2-b] triazole and amide moieties.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions. These processes require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Synthesis Steps
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Formation of Thiazolo[3,2-b]124triazole Moiety: This involves the reaction of appropriate precursors to form the thiazolo[3,2-b] triazole ring system.
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Introduction of the p-Tolyl Group: This step involves the incorporation of the p-tolyl group into the thiazolo[3,2-b] triazole ring.
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Formation of the Amide Linkage: The final step involves the formation of the amide bond between the thiazolo[3,2-b] triazole derivative and the 4-phenylbutanamide moiety.
Biological Activities
Compounds containing the thiazolo[3,2-b] triazole moiety are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potentially anticancer properties . The amide functionality can further enhance these properties by modifying the compound's solubility and interaction with biological targets.
Potential Applications
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Antimicrobial Agents: The thiazolo[3,2-b] triazole part of the compound may exhibit antibacterial or antifungal activities.
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Anti-Inflammatory Agents: These compounds could potentially be used to develop new anti-inflammatory drugs.
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Cancer Therapy: Some derivatives of thiazolo[3,2-b] triazoles have shown promise in cancer treatment due to their ability to interact with specific cellular targets.
Spectroscopic Analysis
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for characterizing the structure of this compound. These methods help in confirming the formation of the desired product and understanding its spatial arrangement.
NMR Spectroscopy
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1H-NMR: Useful for identifying the proton environments within the molecule.
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13C-NMR: Provides information about the carbon skeleton of the compound.
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